N'-[1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide
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Overview
Description
Preparation Methods
The synthesis of N’-[(1E)-1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide typically involves the reaction of 4-aminobenzaldehyde with 4-methoxyphenylacetic acid hydrazide under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
N’-[(1E)-1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[(1E)-1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is explored for its potential therapeutic applications. In industry, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
N’-[(1E)-1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide can be compared with other similar compounds, such as N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide While both compounds share a similar core structure, their unique substituents confer different chemical and biological properties
Properties
Molecular Formula |
C17H19N3O2 |
---|---|
Molecular Weight |
297.35 g/mol |
IUPAC Name |
N-[(E)-1-(4-aminophenyl)ethylideneamino]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H19N3O2/c1-12(14-5-7-15(18)8-6-14)19-20-17(21)11-13-3-9-16(22-2)10-4-13/h3-10H,11,18H2,1-2H3,(H,20,21)/b19-12+ |
InChI Key |
HHUIEIDTWJMGIB-XDHOZWIPSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=C(C=C1)OC)/C2=CC=C(C=C2)N |
SMILES |
CC(=NNC(=O)CC1=CC=C(C=C1)OC)C2=CC=C(C=C2)N |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=C(C=C1)OC)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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